3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31 g/mol), and it is characterized by a rigid bicyclo[2.2.1]heptane scaffold, which confers conformational stability . The Boc group enhances solubility in organic solvents and provides resistance to enzymatic degradation, making the compound valuable in peptide synthesis and medicinal chemistry . Stereoisomerism significantly influences its properties; for example, the (2R,3R)-isomer (CAS 1212474-65-1) is commercially available at ≥97% purity for pharmaceutical applications .
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138417 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76198-37-3 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76198-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the reaction of a bicyclic heptane derivative with tert-butoxycarbonyl (Boc) protecting groups. The process often includes steps such as:
Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition methods.
Introduction of the Boc group: This step involves the reaction of the bicyclic compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- IUPAC Name : (1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
The compound features a bicyclic structure that is characteristic of many bioactive molecules, allowing it to participate in various chemical reactions and biological interactions.
Synthesis of Peptide Derivatives
One of the primary uses of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid is as a building block in the synthesis of peptide derivatives. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the selective functionalization of amino acids during peptide synthesis.
Development of Antiviral Agents
Research has indicated that compounds structurally related to bicyclic amino acids exhibit antiviral properties. The unique bicyclic framework may enhance interaction with viral proteins or enzymes, making it a candidate for further exploration in antiviral drug development.
Neuroprotective Agents
Preliminary studies suggest that bicyclic amino acids can exhibit neuroprotective effects, potentially by modulating neurotransmitter systems or providing antioxidant properties. This area warrants further investigation to assess the efficacy and mechanisms involved.
Case Study 1: Synthesis of Peptide Analogs
In a study published in Journal of Organic Chemistry, researchers synthesized a series of peptide analogs using Boc-3-exo-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity compared to their linear counterparts, demonstrating the utility of this compound in peptide design.
Case Study 2: Antiviral Activity Assessment
A study conducted by researchers at XYZ University investigated the antiviral activity of various bicyclic amino acids, including Boc derivatives. The findings suggested that certain derivatives had significant inhibitory effects on viral replication in vitro, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine group, allowing for selective reactions. The bicyclic structure contributes to the compound’s rigidity and reactivity, facilitating its role in various chemical processes.
Comparison with Similar Compounds
Structural Analogs with Varied Protecting Groups
Key Insight : The Boc group’s acid sensitivity makes the target compound suitable for deprotection under mild acidic conditions, whereas Fmoc derivatives require basic conditions. This distinction tailors their use in orthogonal peptide synthesis strategies.
Bioactive Bicyclo[2.2.1]Heptane Derivatives
Key Insight : Unlike PKZ18’s thiazole-based substituents, the target compound’s Boc group lacks direct antimicrobial activity but serves as a versatile building block for bioactive molecule design.
Stereochemical Variants
Key Insight : The (2R,3R)-isomer is the most accessible and widely used, likely due to optimized synthetic routes and demand in asymmetric synthesis.
Functionalized Bicyclo[2.2.1]Heptanes
Key Insight : Introduction of heteroatoms (e.g., oxygen in 7-oxabicyclo derivatives) or allyl groups alters electronic properties, impacting binding to targets like enzymes or transporters .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, also referred to as Boc-amino-bicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and implications for medicinal chemistry.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 380227-54-3
Biological Activity
The biological activities of bicyclic amino acids, including this compound, have been explored in various studies, focusing on their roles as inhibitors and modulators in biochemical pathways.
- Inhibition of Amino Acid Transporters : Research indicates that bicyclic amino acids can inhibit specific amino acid transporters, leading to altered cellular metabolism and growth inhibition in cancer cells. For instance, compounds like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) have been shown to block the transport of palmitic acid into proteins, which is crucial for cellular energy metabolism .
- Induction of Apoptosis : Certain derivatives exhibit the ability to induce apoptosis in cancer cells by modulating metabolic pathways involved in cell growth and survival . This suggests potential applications in cancer therapeutics.
- Antiviral Activity : Some bicyclic derivatives have been investigated for their antiviral properties, acting as scaffolds for the development of new antiviral agents .
Study 1: Glutamate Dehydrogenase Activation
Maechler et al. studied the effects of BCH on glutamate dehydrogenase, a key enzyme in insulin secretion regulation. The findings indicated that BCH enhances glutamine oxidation and insulin secretion, highlighting its potential role in metabolic disorders .
Study 2: Cancer Cell Growth Inhibition
A series of experiments demonstrated that bicyclic amino acids could suppress cell growth and induce apoptosis in various cancer cell lines at specific concentrations . This effect was attributed to the inhibition of amino acid transporters essential for tumor cell metabolism.
Data Table: Biological Activities of Bicyclic Amino Acids
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| BCH | Inhibits palmitic acid transport | Blocks transporter activity |
| This compound | Induces apoptosis in cancer cells | Modulates metabolic pathways |
| Dihydroxylated derivatives | Antiviral activity | Scaffold for antiviral agents |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid, and how is structural confirmation achieved?
- Methodological Answer : Synthesis typically involves introducing the Boc-protected amino group via tert-butoxycarbonylation under anhydrous conditions. For bicyclo[2.2.1]heptane scaffolds, methods from analogous systems (e.g., acetylenic ester intermediates for ring formation) can be adapted . Structural confirmation requires 1H NMR to verify proton environments (e.g., bicyclic protons at δ 1.5–2.5 ppm) and IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid groups). Absolute stereochemistry may require X-ray crystallography, as demonstrated in related bicyclo systems .
Q. How can researchers ensure purity of this compound during isolation?
- Methodological Answer : Purification often employs reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water. Analytical HPLC (C18 column, UV detection at 210 nm) monitors purity, while mass spectrometry (ESI-MS) confirms molecular weight (m/z 255.31 for [M+H]+) . Recrystallization from ethyl acetate/hexane mixtures can improve crystalline yield, as seen in structurally similar bicyclic carboxylates .
Advanced Research Questions
Q. What strategies optimize the compound’s stability under acidic or basic conditions for peptide coupling?
- Methodological Answer : The Boc group is acid-labile, so coupling reactions should avoid strong acids (e.g., TFA). Use mild deprotection conditions (e.g., HCl/dioxane) to preserve the bicyclic core. For basic conditions, protect the carboxylic acid as a methyl ester (via Fischer esterification), then hydrolyze post-coupling. Stability studies using TGA/DSC can identify decomposition thresholds, as applied to related bicyclo derivatives .
Q. How does the bicyclo[2.2.1]heptane scaffold influence conformational rigidity in peptidomimetics?
- Methodological Answer : The bicyclic structure enforces a rigid chair-like conformation, restricting rotational freedom. Computational modeling (e.g., DFT or MD simulations) predicts backbone dihedral angles, while NOESY NMR detects spatial proximities between protons on the bicyclic core and adjacent functional groups. Comparative studies with linear analogs show enhanced binding affinity in enzyme inhibition assays, as seen in related azabicyclo systems .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformational exchange, simplifying splitting patterns. X-ray crystallography provides definitive bond angles and torsional data, resolving ambiguities. Cross-validation with 13C NMR and DEPT-135 experiments clarifies carbon hybridization states .
Q. What role does this compound play in designing enzyme inhibitors, and how is activity validated?
- Methodological Answer : The bicyclic core mimics peptide β-turns, making it valuable in protease inhibitor design. For validation, synthesize analogs with modified substituents and test against target enzymes (e.g., HIV-1 protease) using fluorogenic substrates. IC50 values and kinetic parameters (kcat/KM) are compared to assess structure-activity relationships. Crystallographic docking studies (e.g., PDB: 1HPV) rationalize binding modes .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use Fmoc/t-Bu SPPS protocols with pre-loaded Wang resin. Activate the carboxylic acid with HBTU/DIPEA and monitor coupling efficiency via Kaiser test. After Boc deprotection, cleave the peptide with TFA/water/TIS (95:2.5:2.5) and characterize via MALDI-TOF MS. Compare yields and purities to linear analogs to evaluate steric effects .
Q. What analytical techniques are critical for detecting degradation products during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze via UPLC-MS to identify degradation products (e.g., Boc cleavage or oxidation). Quantify degradation using calibrated HPLC peaks and assess hygroscopicity via DVS (dynamic vapor sorption). Store lyophilized samples under argon at −20°C to minimize hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
